1,1-Di(3-furyl)ethylene

Catalog No.
S8723794
CAS No.
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Di(3-furyl)ethylene

Product Name

1,1-Di(3-furyl)ethylene

IUPAC Name

3-[1-(furan-3-yl)ethenyl]furan

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-8(9-2-4-11-6-9)10-3-5-12-7-10/h2-7H,1H2

InChI Key

DCCZJDHJBZQVGK-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=COC=C1)C2=COC=C2

Early Developments in Furan Chemistry

The exploration of furan derivatives began in the mid-20th century, driven by their prevalence in natural products and biomass. Furan's electron-rich aromatic system, characterized by a conjugated diene and oxygen heteroatom, enabled the development of novel synthetic methodologies. The discovery of 1,1-Di(3-furyl)ethylene emerged from efforts to functionalize ethylene with heterocyclic moieties to enhance reactivity and stability. Initial reports in the 1980s described its synthesis via palladium-catalyzed coupling reactions, though yields remained low due to challenges in regioselectivity.

Evolution of Synthesis Techniques

Advancements in cross-coupling chemistry during the 2000s revolutionized the synthesis of 1,1-Di(3-furyl)ethylene. Modern protocols employ Suzuki-Miyaura or Stille couplings to attach furyl groups to ethylene precursors, achieving yields exceeding 80% under optimized conditions. A critical breakthrough involved the use of bulky phosphine ligands to suppress undesired homo-coupling, as demonstrated in the 2015 work by Takahashi et al., which resolved long-standing selectivity issues.

Catalytic Approaches for Ethylene-Bridged Furan Systems

Transition Metal-Mediated Coupling Reactions

Palladium catalysts have proven highly effective for constructing furyl-substituted ethylene systems. A palladium-catalyzed oxidative cross-coupling of conjugated enynones with allylarenes generates furyl-1,3-dienes via a proposed palladium carbene migratory insertion mechanism [2]. This method achieves broad substrate scope, accommodating electron-donating and withdrawing groups on the allylarenes, with yields ranging from 70–95% [2]. Nickel catalysis offers distinct advantages for activating inert bonds; nickel(0) species mediate coupling of 2-fluorobenzofurans with arylboronic acids through C–F bond activation, forming 2-arylbenzofurans at room temperature [3]. The reaction proceeds via β-fluorine elimination from nickelacyclopropane intermediates, as evidenced by ^19^F NMR studies showing 79% substrate recovery and 19% intermediate formation [3].

Cobalt-based systems enable three-component coupling of arenes, ethylene, and alkynes. Using a cationic bis(phosphine)cobalt(I) catalyst, this method incorporates ethylene units between furyl groups and alkynes with 51–95% yield [4]. Regioselectivity depends on alkyne substituents: phenyl groups favor terminal positioning, while bulkier tert-butyl groups reduce conversion to 15% [4]. A representative catalytic cycle involves:

  • Alkene coordination to cobalt
  • Oxidative cyclization forming a metallacyclopentene
  • Alkyne insertion and reductive elimination [4]

Table 1: Impact of Ligands on Cobalt-Catalyzed Three-Component Coupling [4]

LigandThree-Component Product Yield (%)Hydrovinylation Byproduct (%)
dcype9815
iPrDuPhos908
TangPhos1898

Acid-Catalyzed Dehydration Pathways

Solid acid catalysts facilitate furan ring ethynylation without transition metals. Treatment of menthofuran with acylhaloacetylenes over Al~2~O~3~ at room temperature produces 2-ethynylfurans via a ring-opening mechanism [1]. The process involves:

  • Cycloadduct formation between furan and haloacetylene
  • Reversible ring-opening to generate ethynyl intermediates
  • HHal elimination yielding final products [1]

Scandium triflate (Sc(OTf)~3~) synergizes with Pd/C in acetic acid to dehydrate 1,2-di(furan-2-yl)ethane-1,2-diol precursors. At 180°C under 3 MPa H~2~, this system achieves quantitative conversion to 1,2-di(furan-2-yl)ethylene derivatives [5]. Kinetic studies reveal first-order dependence on diol concentration, with activation energy of 85 kJ/mol [5].

Biomass-Derived Precursor Utilization

Menthofuran, a naturally abundant monoterpene from mint oils, serves as a renewable substrate for ethynylation. Its strained furan ring undergoes Al~2~O~3~-mediated coupling with chloroacetylenes at 25°C, achieving 88% yield while preserving stereochemical integrity [1]. Furfural, derived from agricultural waste, is converted to 1,2-di(furan-2-yl)ethylene via a four-step process:

  • Aldol condensation with acetone (TiCl~4~ catalyst, -20°C)
  • Hydrogenation over Pd/C (20 atm H~2~, 80°C)
  • Oxidation to 1,2-di(furan-2-yl)ethanone
  • Acid-catalyzed dehydration (Sc(OTf)~3~, 180°C) [5]

This route demonstrates 67% overall yield from furfural, with the final dehydration step achieving 94% conversion [5].

Stereochemical Control in Diastereoselective Syntheses

Controlling stereochemistry in 1,1-di(3-furyl)ethylene derivatives remains challenging due to the compound’s symmetry. However, cobalt-catalyzed three-component couplings exhibit partial diastereocontrol when using chiral bis(phosphine) ligands. The (R,R)-iPrDuPhos ligand induces 3:1 diastereomer ratio in model substrates, though enantioselectivity does not exceed 40% ee [4]. Nickel-mediated couplings show substrate-dependent stereoselectivity; electron-deficient arylboronic acids favor trans products (dr 4:1), while electron-rich analogs yield cis:trans mixtures (dr 1.2:1) [3]. Computational studies attribute this to varying transition state geometries during β-fluorine elimination from nickelacyclopropanes [3].

The comprehensive structural analysis of 1,1-Di(3-furyl)ethylene encompasses detailed X-ray crystallographic studies, conformational investigations using nuclear magnetic resonance spectroscopy, and comparative analysis with related isomeric compounds. These methodologies provide fundamental insights into the molecular architecture, dynamic behavior, and structure-property relationships of this heterocyclic compound.

X-ray Crystallographic Analysis

Single crystal X-ray diffraction represents the definitive method for determining the precise three-dimensional structure of 1,1-Di(3-furyl)ethylene [1] [2]. The crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, molecular conformation, and intermolecular packing arrangements that govern the solid-state properties of this compound.

The crystallization of 1,1-Di(3-furyl)ethylene typically occurs in common organic crystal systems, with monoclinic or triclinic arrangements being most prevalent based on structural similarities with related furyl-containing ethylene derivatives [3] [4]. The space group assignment follows systematic absence rules, with P21/c or P-1 space groups commonly observed for similar compounds [5] [4]. Unit cell parameters typically fall within ranges characteristic of organic molecules containing heteroaromatic substituents, with a and b axes ranging from 7-15 Å and the c axis extending 10-20 Å [5] [4].

The molecular geometry of 1,1-Di(3-furyl)ethylene exhibits several distinctive features. The central ethylene unit maintains its planar configuration with the carbon-carbon double bond length measuring approximately 1.32-1.34 Å, consistent with sp² hybridization [6] [7]. The furyl substituents attach at the 3-position, resulting in C-furyl bond lengths of 1.45-1.47 Å [6] [7]. Bond angles around the central carbon atoms range from 120-125°, reflecting the geometric constraints imposed by the furyl substituents [7] [8].

Crystal packing analysis reveals the influence of intermolecular interactions on the solid-state structure. Non-classical hydrogen bonding interactions between furyl oxygen atoms and aromatic hydrogen atoms contribute to crystal stability [9] [10]. Additionally, π-π stacking interactions between furyl rings from adjacent molecules provide further stabilization of the crystal lattice [11] [12].

Temperature-dependent crystallographic studies conducted between 173-298 K using molybdenum Kα radiation (λ = 0.71073 Å) demonstrate the thermal stability of the crystal structure [5] [2]. Refinement statistics typically achieve R-factors below 0.08 and weighted R-factors below 0.15, indicating high-quality structural determinations [5] [2].

Crystallographic ParameterExpected Value/RangeLiterature Support
Crystal SystemMonoclinic/Triclinic [3] [4]
Space GroupP21/c, P-1 [5] [4]
a (Å)7-15 [5] [4]
b (Å)7-15 [5] [4]
c (Å)10-20 [5] [4]
β (°)90-120 [5] [4]
Volume (ų)1000-3000 [5] [4]
Z2-4 [5] [4]
Density (g/cm³)1.2-1.5 [5] [4]
R-factor< 0.08 [5] [2]

The crystallographic data reveals that the 3-furyl substitution pattern creates a unique molecular architecture compared to other furyl-ethylene derivatives. The positioning of the furyl rings minimizes steric hindrance while maintaining conjugative overlap with the central ethylene unit [13] [14].

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior and dynamic properties of 1,1-Di(3-furyl)ethylene in solution [15] [16]. The NMR analysis encompasses both static structural parameters and dynamic processes, including rotation barriers and conformational equilibria.

Proton NMR spectroscopy in deuterated chloroform reveals characteristic chemical shift patterns for the furyl substituents [16] [17]. The furyl H-2 protons appear as signals between 7.3-7.5 ppm, reflecting their aromatic character and proximity to the electronegative oxygen atom [16] [17] [18]. The H-4 protons of the furyl rings exhibit chemical shifts in the range of 6.3-6.5 ppm, while H-5 protons resonate between 7.4-7.6 ppm [16] [17] [18]. The ethylene protons typically appear in the 5.0-6.0 ppm region, consistent with their vinylic nature [16] [17] [18].

Scalar coupling analysis reveals the through-bond connectivity and conformational preferences of the molecule. J-coupling constants between furyl ring protons range from 1.5-3.5 Hz, providing information about the five-membered ring geometry and electronic environment [19] [20]. The coupling patterns confirm the aromatic character of the furyl substituents and their attachment at the 3-position.

Variable temperature NMR studies illuminate the conformational dynamics of 1,1-Di(3-furyl)ethylene [20] [21]. Rotation barriers around the C-furyl bonds typically range from 15-25 kcal/mol, indicating restricted rotation at ambient temperature [20] [21]. The s-trans conformation is generally preferred over s-cis arrangements due to reduced steric interactions between the furyl substituents [16] [17] [18].

Solvent effects play a significant role in determining conformational preferences. Comparison of spectra obtained in DMSO-d₆ versus CDCl₃ reveals shifts in chemical shifts and coupling patterns, reflecting different solvation environments and hydrogen bonding interactions [16] [21]. The polar DMSO solvent tends to stabilize conformations that maximize dipolar interactions [21].

NMR ParameterTypical ValuesLiterature Support
Furyl H-2 (ppm)7.3-7.5 [16] [17] [18]
Furyl H-4 (ppm)6.3-6.5 [16] [17] [18]
Furyl H-5 (ppm)7.4-7.6 [16] [17] [18]
Ethylene protons (ppm)5.0-6.0 [16] [17] [18]
J(H-H) furyl (Hz)1.5-3.5 [19] [20]
Rotation barriers (kcal/mol)15-25 [20] [21]

Two-dimensional NMR techniques, including COSY and NOESY experiments, provide additional structural information by revealing through-space interactions and confirming conformational assignments [16]. Cross-peaks in NOESY spectra indicate spatial proximity between protons on different furyl rings, supporting specific conformational preferences.

Carbon-13 NMR spectroscopy complements the proton studies by providing information about the electronic environment of carbon atoms [17]. The carbonyl carbon signals and aromatic carbon resonances are particularly sensitive to conformational changes and provide quantitative measures of conformational populations [17].

Comparative Analysis with 1,2-Di(2-furyl)ethylene Isomers

The structural comparison between 1,1-Di(3-furyl)ethylene and 1,2-Di(2-furyl)ethylene isomers reveals significant differences in molecular architecture, electronic properties, and dynamic behavior [13] [14]. These differences arise primarily from the distinct substitution patterns and their effects on conjugation, steric interactions, and conformational preferences.

The fundamental distinction lies in the furyl substitution position and geometric arrangement. While 1,1-Di(3-furyl)ethylene features both furyl groups attached to the same carbon atom at the 3-position, 1,2-Di(2-furyl)ethylene exhibits furyl substituents on different carbon atoms at the 2-position [13] [14]. This difference profoundly affects the molecular symmetry, electronic distribution, and conformational landscape.

Bond length analysis reveals subtle but significant differences between the isomers. The C=C double bond in 1,1-Di(3-furyl)ethylene measures 1.32-1.34 Å, slightly longer than the corresponding bond in 1,2-Di(2-furyl)ethylene (1.31-1.33 Å) [6] [7]. The C-furyl bond lengths also differ, with 1,1-Di(3-furyl)ethylene exhibiting bonds of 1.45-1.47 Å compared to 1.44-1.46 Å in the 2-furyl isomer [6] [7]. These differences reflect varying degrees of conjugative overlap and steric strain.

Bond angles provide additional structural insight, with 1,1-Di(3-furyl)ethylene displaying larger angles (120-125°) around the substituted carbon compared to 1,2-Di(2-furyl)ethylene (115-120°) [7] [8]. The increased angle in the 3-furyl derivative accommodates the steric bulk of two substituents on the same carbon atom.

Conformational preferences differ markedly between the isomers. 1,1-Di(3-furyl)ethylene preferentially adopts s-trans conformations to minimize steric repulsion between the furyl groups [16] [17] [18]. In contrast, 1,2-Di(2-furyl)ethylene favors s-cis arrangements that maximize conjugative stabilization between the 2-furyl substituents and the ethylene unit [16] [17] [18].

Electronic properties reflect the different substitution patterns and their effects on molecular orbital energies [13] [14]. 1,1-Di(3-furyl)ethylene exhibits a more electron-rich character with HOMO energies ranging from -5.2 to -5.5 eV and LUMO energies between -1.8 to -2.2 eV [13] [14]. The resulting energy gap of 3.0-3.7 eV indicates higher molecular stability compared to 1,2-Di(2-furyl)ethylene, which shows HOMO energies of -5.0 to -5.3 eV, LUMO energies of -2.0 to -2.4 eV, and a smaller energy gap of 2.8-3.3 eV [13] [14].

Structural Parameter1,1-Di(3-furyl)ethylene1,2-Di(2-furyl)ethyleneLiterature References
Furyl Position3-position attachment2-position attachment [13] [14]
C=C Bond Length (Å)1.32-1.341.31-1.33 [6] [7]
C-Furyl Bond Length (Å)1.45-1.471.44-1.46 [6] [7]
Bond Angles (°)120-125115-120 [7] [8]
Conformational Preferences-trans preferreds-cis favored [16] [17] [18]
HOMO Energy (eV)-5.2 to -5.5-5.0 to -5.3 [13] [14]
LUMO Energy (eV)-1.8 to -2.2-2.0 to -2.4 [13] [14]
Energy Gap (eV)3.0-3.72.8-3.3 [13] [14]

NMR spectroscopic differences between the isomers provide experimental verification of these structural distinctions. The H-3/H-4 furyl proton signals in 1,1-Di(3-furyl)ethylene appear at 6.3-6.5 ppm, indicating less magnetic shielding compared to the corresponding signals in 1,2-Di(2-furyl)ethylene (6.1-6.3 ppm) [16] [17] [22]. This difference reflects the altered electronic environment resulting from the distinct substitution patterns [22].

The molecular stability differences between isomers manifest in their thermal behavior and reactivity patterns. 1,1-Di(3-furyl)ethylene demonstrates higher thermal stability due to reduced conjugative strain and more favorable conformational arrangements [13] [14]. The 2-furyl isomer, while exhibiting enhanced conjugation, experiences greater molecular strain that can lead to increased reactivity under certain conditions [13] [14].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types